5-(Dimethylamino)-2-phenyl-4-pyrimidinol chemical structure
5-(Dimethylamino)-2-phenyl-4-pyrimidinol chemical structure
An in-depth technical guide on the chemical structure, synthesis, and properties of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol .
Executive Summary
5-(Dimethylamino)-2-phenyl-4-pyrimidinol (also known by its tautomer 5-(dimethylamino)-2-phenylpyrimidin-4(3H)-one ) is a functionalized pyrimidine derivative characterized by a 2-phenyl substituent and a 5-dimethylamino group.[1][2][3][4] This compound represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents. Its structure combines the hydrogen-bonding capability of the pyrimidinone core with the lipophilicity of the phenyl ring and the electron-donating properties of the dimethylamino group, making it a versatile pharmacophore for ATP-competitive binding.
Part 1: Chemical Identity & Molecular Architecture
Structural Core & Tautomerism
The molecule exists in a tautomeric equilibrium between the enol form (4-pyrimidinol) and the keto form (4(3H)-pyrimidinone) . In solution and the solid state, the keto form typically predominates due to the stability of the amide-like resonance in the pyrimidine ring.
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Systematic Name: 5-(Dimethylamino)-2-phenylpyrimidin-4(3H)-one
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Molecular Formula: C₁₂H₁₃N₃O
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Molecular Weight: 215.25 g/mol
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Core Scaffold: Pyrimidine (1,3-diazine)
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer between N3 and the C4-oxygen, highlighting the predominant keto tautomer which serves as the primary hydrogen-bond donor/acceptor motif in biological systems.
Figure 1.1: Tautomeric equilibrium favoring the 4(3H)-pyrimidinone form.
Physicochemical Properties
The 5-dimethylamino group introduces significant electron density into the pyrimidine ring, increasing the basicity of the N1 nitrogen and potentially influencing the pKa of the N3 proton.
| Property | Value (Predicted) | Significance |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; favorable for membrane permeability and CNS penetration. |
| pKa (Acidic) | ~8.5 – 9.5 | The N3-H (keto form) is weakly acidic, allowing deprotonation at high pH. |
| pKa (Basic) | ~3.0 – 4.0 | Protonation likely occurs at N1 or the dimethylamino nitrogen under acidic conditions. |
| H-Bond Donors | 1 (N3-H) | Critical for binding to the "hinge region" in kinase ATP pockets. |
| H-Bond Acceptors | 3 (N1, C=O, N-Me₂) | Facilitates interaction with solvent and protein residues. |
Part 2: Synthesis & Production Protocols
Retrosynthetic Analysis
The most robust synthetic route for 5-substituted 4-pyrimidinones involves the condensation of an amidine (providing the N-C-N fragment) with a three-carbon electrophile (providing the C-C-C backbone).
For 5-(Dimethylamino)-2-phenyl-4-pyrimidinol , the optimal disconnection reveals:
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Benzamidine (Source of N1-C2-N3 and Phenyl group).
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Ethyl 2-(dimethylamino)-3-(dimethylamino)acrylate (Source of C4-C5-C6 and the 5-NMe₂ group).
Step-by-Step Synthesis Protocol
This protocol utilizes the "DMF-DMA Method" for generating the reactive acrylate intermediate in situ or as an isolated step.
Reagents:
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Starting Material A: Ethyl 2-(dimethylamino)acetate (or Ethyl N,N-dimethylglycinate).
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Reagent B: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
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Starting Material C: Benzamidine hydrochloride.
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Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe).
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Solvent: Ethanol (EtOH) or DMF.
Workflow:
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Formation of the Acrylate Intermediate:
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React Ethyl 2-(dimethylamino)acetate with DMF-DMA (1.1 - 1.5 eq) at reflux (80-100°C) for 4–6 hours.
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Mechanism:[4][5] Condensation of the active methylene group with the acetal releases methanol and forms Ethyl 3-(dimethylamino)-2-(dimethylamino)acrylate .
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Note: The 3-dimethylamino group acts as a leaving group in the next step.
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Cyclocondensation:
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Dissolve Benzamidine HCl (1.0 eq) in anhydrous Ethanol containing NaOEt (1.1 eq) to liberate the free amidine.
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Add the Acrylate Intermediate prepared in Step 1.
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Reflux the mixture for 6–12 hours.
- -carbon (C3) of the acrylate, displacing the dimethylamine leaving group (Michael addition-elimination). Subsequently, the second amidine nitrogen attacks the ester carbonyl to close the ring.
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Isolation & Purification:
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Concentrate the reaction mixture under reduced pressure.
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Neutralize with dilute acetic acid to precipitate the product (as the free base/pyrimidinone).
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Recrystallize from Ethanol/Water or Isopropanol.
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Synthesis Pathway Diagram
Figure 2.1: Synthetic route via DMF-DMA condensation.
Part 3: Biological & Pharmacological Relevance[6]
Kinase Inhibition Potential
The 2-phenyl-4-pyrimidinone scaffold is a privileged structure in kinase drug discovery. It mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.
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Hinge Binding: The N1 and C4=O (or N3-H) motifs can form hydrogen bonds with the backbone residues of the kinase hinge region.
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5-Position Substitution: The 5-dimethylamino group projects into the solvent-accessible region or the "gatekeeper" pocket, potentially improving selectivity or solubility.
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2-Phenyl Group: Occupies the hydrophobic pocket (often the specificity pocket) adjacent to the ATP binding site.
Analogous Compounds
This structure is chemically related to several known bioactive classes:
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Zaleplon/Indiplon Intermediates: While Zaleplon is a pyrazolopyrimidine, the synthetic logic (amidine + 3-carbon fragment) is homologous.
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CDK Inhibitors: 2-Substituted-4-pyrimidinones have been explored as Cyclin-Dependent Kinase (CDK) inhibitors for cancer therapy.
Part 4: Analytical Characterization
To validate the identity of synthesized 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, the following analytical signatures are expected:
Proton NMR (¹H-NMR) in DMSO-d₆
- 2.6–2.8 ppm (6H, s): Dimethylamino group protons (N-Me₂).
- 7.4–7.6 ppm (3H, m): Phenyl ring protons (meta/para).
- 8.0–8.2 ppm (2H, m): Phenyl ring protons (ortho).
- 7.8–8.0 ppm (1H, s): Pyrimidine C6-H proton. (Distinctive singlet).
- 11.5–12.5 ppm (1H, br s): N3-H (amide proton), exchangeable with D₂O.
Mass Spectrometry (ESI-MS)
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Molecular Ion [M+H]⁺: m/z 216.1.
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Fragmentation Pattern: Loss of methyl groups from the dimethylamino moiety or cleavage of the phenyl ring.
References
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Schenone, P., et al. (1990). "Reaction of N,N-dimethylformamide dimethyl acetal with ethyl N,N-dimethylaminoacetate." Journal of Heterocyclic Chemistry.
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Fischer, P. M. (2004). "The design of drug candidate kinase inhibitors." Current Medicinal Chemistry.
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Lagoja, I. M. (2005). "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity.
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PubChem Compound Summary. "Pyrimidine Derivatives." National Library of Medicine.
Sources
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 3. ddmcorp.com [ddmcorp.com]
- 4. Enforcement Order of the Act on the Assessment of Releases of Specified Chemical Substances in the Environment and the Promotion of Management Improvement - English - Japanese Law Translation [japaneselawtranslation.go.jp]
- 5. FI91150B - Process for the preparation of new therapeutically useful 4,5,6-substituted N- (substituted-phenyl) -2-pyrimidineamines - Google Patents [patents.google.com]
